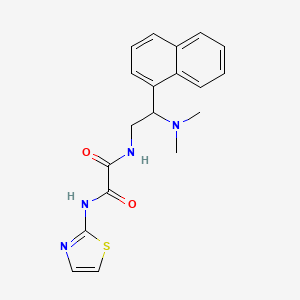
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide, also known as DNTX, is a small molecule compound that has been widely used in scientific research. It is a potent inhibitor of protein-protein interactions and has shown promising results in various biochemical and physiological studies.
作用机制
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide inhibits protein-protein interactions by binding to the interface between the two proteins, preventing their interaction. This compound has a unique structure that allows it to bind to a wide range of protein-protein interfaces, making it a potent inhibitor of protein-protein interactions.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. This compound has also been shown to reduce the levels of amyloid beta peptide in the brain, leading to the prevention of Alzheimer's disease. Additionally, this compound has been shown to inhibit the replication of the Zika virus, leading to the prevention of Zika virus infection.
实验室实验的优点和局限性
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide has several advantages for lab experiments. It is a potent inhibitor of protein-protein interactions, making it a valuable tool for studying protein-protein interactions. This compound is also easy to synthesize, and the yield of this compound is high. However, this compound has some limitations for lab experiments. It is not water-soluble, which can make it challenging to use in some experiments. Additionally, this compound has not been extensively studied in vivo, which limits its potential applications.
未来方向
There are several future directions for the study of N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide. One potential direction is the study of this compound in vivo to determine its potential as a therapeutic agent. Another potential direction is the study of the structure-activity relationship of this compound to improve its potency and selectivity. Additionally, the study of this compound in combination with other therapeutic agents may lead to the development of novel therapeutic strategies. Overall, the study of this compound has the potential to lead to significant advances in the treatment of various diseases.
Conclusion:
In conclusion, this compound, or this compound, is a potent inhibitor of protein-protein interactions that has shown promising results in various scientific research studies. Its synthesis method is simple and efficient, and it has several advantages for lab experiments. However, it also has some limitations, and further studies are needed to determine its potential as a therapeutic agent. Overall, the study of this compound has the potential to lead to significant advances in the treatment of various diseases.
合成方法
The synthesis of N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide involves the reaction of 2-(dimethylamino)ethylamine with 2-bromo-1-naphthaldehyde, followed by the reaction of the resulting imine with thiazole-2-carboxylic acid hydrazide. The final step involves the reaction of the resulting hydrazide with oxalyl chloride to yield this compound. The overall synthesis method is simple and efficient, and the yield of this compound is high.
科学研究应用
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide has been widely used in scientific research as a potent inhibitor of protein-protein interactions. It has shown promising results in various studies, including cancer research, neurodegenerative diseases, and infectious diseases. This compound has been shown to inhibit the interaction between MDM2 and p53, leading to the activation of the p53 pathway, which is a critical tumor suppressor pathway. This compound has also been shown to inhibit the aggregation of amyloid beta peptide, which is a hallmark of Alzheimer's disease. Additionally, this compound has been shown to inhibit the replication of the Zika virus, which is a significant public health concern.
属性
IUPAC Name |
N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-N'-(1,3-thiazol-2-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-23(2)16(15-9-5-7-13-6-3-4-8-14(13)15)12-21-17(24)18(25)22-19-20-10-11-26-19/h3-11,16H,12H2,1-2H3,(H,21,24)(H,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHQUWQHSSRECE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=NC=CS1)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

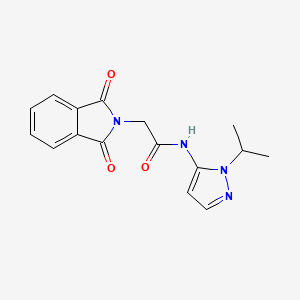
amino]butanoic acid](/img/structure/B2786114.png)
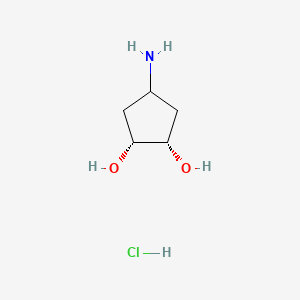

![2-({[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol](/img/structure/B2786119.png)
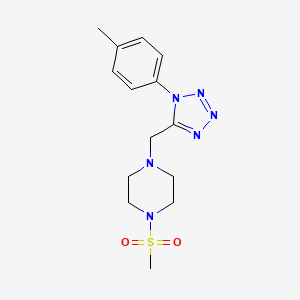
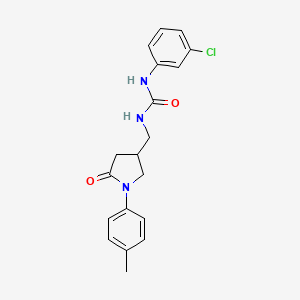
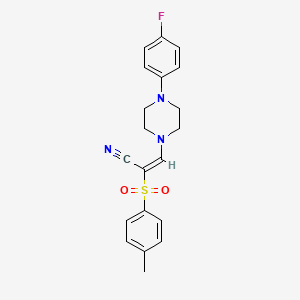

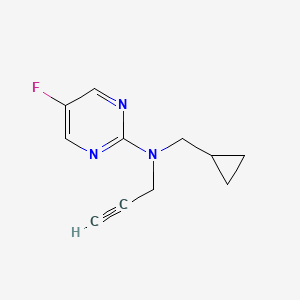
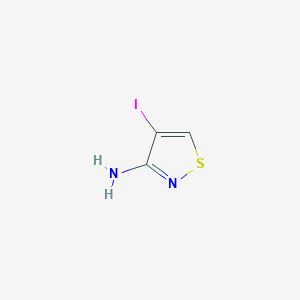
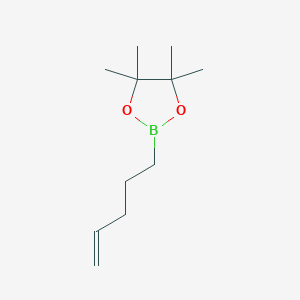

![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2786135.png)